molecular formula C20H24N6O2 B7159344 N-[1-(2-methoxyethyl)indol-6-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide

N-[1-(2-methoxyethyl)indol-6-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide

Cat. No.: B7159344
M. Wt: 380.4 g/mol
InChI Key: SSXFHDNRTPZUIQ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)indol-6-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a pyridazine ring, and a piperazine carboxamide group

Properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-6-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-28-14-13-24-8-6-16-4-5-17(15-18(16)24)22-20(27)26-11-9-25(10-12-26)19-3-2-7-21-23-19/h2-8,15H,9-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXFHDNRTPZUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCN(CC3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)indol-6-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then functionalized with a methoxyethyl group.

The next step involves the formation of the pyridazine ring, which can be achieved through the reaction of a suitable dicarbonyl compound with hydrazine . The final step is the coupling of the indole and pyridazine derivatives with piperazine-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)indol-6-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

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